molecular formula C10H15Cl2N2O2P B13797370 Phenyl N,N'-bis(2-chloroethyl)phosphorodiamidate CAS No. 70772-68-8

Phenyl N,N'-bis(2-chloroethyl)phosphorodiamidate

Cat. No.: B13797370
CAS No.: 70772-68-8
M. Wt: 297.11 g/mol
InChI Key: MXGQLWMLQRDZBT-UHFFFAOYSA-N
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Description

Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate is an organophosphorus compound with the molecular formula C10H15Cl2N2O2P It is known for its unique structure, which includes a phenyl group attached to a phosphorodiamidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate can be synthesized through several methods. One common route involves the reaction of phenylphosphorodiamidic acid with 2-chloroethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate involves large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphorodiamidate oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Hydroxide ions, amines; reactions are conducted in polar solvents such as water or ethanol.

Major Products Formed

    Oxidation: Phosphorodiamidate oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted phosphorodiamidates depending on the nucleophile used.

Scientific Research Applications

Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. This makes it a potential candidate for anticancer therapy, as it can induce apoptosis in cancer cells by targeting DNA and proteins involved in cell division .

Comparison with Similar Compounds

Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate can be compared with other similar compounds such as:

    Phenyl N,N’-bis(2-bromoethyl)phosphorodiamidate: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.

    Phenyl N,N’-bis(2-iodoethyl)phosphorodiamidate: Contains iodine atoms, which can affect its chemical properties and biological activity.

    Phenyl N,N’-bis(2-fluoroethyl)phosphorodiamidate:

Properties

CAS No.

70772-68-8

Molecular Formula

C10H15Cl2N2O2P

Molecular Weight

297.11 g/mol

IUPAC Name

2-chloro-N-[(2-chloroethylamino)-phenoxyphosphoryl]ethanamine

InChI

InChI=1S/C10H15Cl2N2O2P/c11-6-8-13-17(15,14-9-7-12)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,14,15)

InChI Key

MXGQLWMLQRDZBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(NCCCl)NCCCl

Origin of Product

United States

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